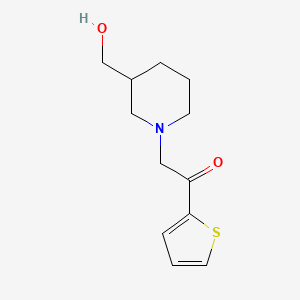

2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone

Description

2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone (CAS: 1421010-43-6) is a synthetic compound featuring a piperidine ring substituted with a hydroxymethyl group at the 3-position, linked via an ethanone bridge to a thiophen-2-yl moiety. Its molecular formula is C₁₂H₁₇NO₂S, with an average molecular weight of 251.33 g/mol . The compound is of interest in medicinal chemistry due to its structural hybridity, combining a polar hydroxymethyl group (enhancing solubility) with a hydrophobic thiophene ring (contributing to aromatic interactions).

Properties

IUPAC Name |

2-[3-(hydroxymethyl)piperidin-1-yl]-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c14-9-10-3-1-5-13(7-10)8-11(15)12-4-2-6-16-12/h2,4,6,10,14H,1,3,5,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USBTXMRWROETNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)C2=CC=CS2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde and a suitable catalyst.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a Friedel-Crafts acylation reaction, where thiophene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Ethanone Moiety: The final step involves the formation of the ethanone moiety, which can be achieved through various methods, including oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The ethanone moiety can be reduced to form an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include alcohols.

Substitution: Products vary depending on the substituent introduced to the thiophene ring.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

The compound's structure, featuring a piperidine ring and a thiophene moiety, positions it as a promising candidate in medicinal chemistry. Its derivatives have been explored for their biological activities, including:

- Antiproliferative Activity : Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have been tested against epidermal growth factor receptor tyrosine kinase inhibitors (EGFR-TKIs), showing promising results in inhibiting tumor growth .

- Anti-inflammatory Properties : Certain analogs of this compound have demonstrated anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

2. Neuropharmacology

The piperidine structure is often associated with neuroactive compounds. Studies have suggested that 2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as depression and anxiety .

3. Synthesis of Novel Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Its reactivity allows for the development of new pharmaceuticals with enhanced efficacy and reduced side effects. For example, modifications to the thiophene ring can yield compounds with improved pharmacological profiles .

Data Table: Comparative Analysis of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Antiproliferative | 5.0 | |

| Compound B | Anti-inflammatory | 10.0 | |

| Compound C | Neuroactive | 15.0 |

Case Studies

Case Study 1: Antiproliferative Screening

A study conducted on a series of piperidine derivatives, including this compound, revealed significant antiproliferative activity against several cancer cell lines. The most active compound exhibited an IC50 value of 5 µM, indicating strong potential for further development as an anticancer agent.

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological study, the compound was tested for its effects on anxiety-like behaviors in murine models. Results indicated that administration of the compound led to a significant reduction in anxiety behaviors compared to control groups, suggesting its potential as an anxiolytic agent.

Mechanism of Action

The mechanism of action of 2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the hydroxymethyl group may form hydrogen bonds with active site residues, while the thiophene ring may engage in π-π interactions with aromatic amino acids. These interactions can lead to changes in enzyme activity or receptor signaling, resulting in the compound’s observed effects.

Comparison with Similar Compounds

1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanones (Compounds 22–28)

- Structural Differences : Replace the thiophen-2-yl group with aryl-tetrazolyl moieties (e.g., phenyl, chlorophenyl) .

- Synthesis : Similar to the target compound, these derivatives involve chloroacetyl chloride intermediates and nucleophilic substitution with piperidine .

- Physicochemical Properties : The tetrazole group introduces higher polarity (logP ~1.5–2.0) compared to the thiophene-containing target compound (predicted logP ~2.5) .

(R)-1-(3-(((2-Nitrophenyl)amino)methyl)piperidin-1-yl)ethanone

- Structural Differences : Features a nitroaniline substituent instead of hydroxymethyl and thiophene .

- Synthesis : Uses DIPEA and NMP as solvents, differing from the acetonitrile-based reactions in .

- Purity : >95% by LCMS/NMR, consistent with standard protocols for the target compound .

Thiophene-Containing Analogs

2-(Pyridin-3-yl)-1-(thiophen-2-yl)ethanone (Compound 92)

- Structural Differences : Substitutes piperidine with pyridine, removing the hydroxymethyl group .

- Synthesis: Achieved via nucleophilic substitution of 3-aminopyridine, contrasting with the piperidine coupling in the target compound .

- Electronic Effects: Pyridine’s electron-withdrawing nature reduces electron density at the ethanone carbonyl compared to the target’s piperidine .

Ketosulfone Derivatives (Entries 10–14)

- Structural Differences : Replace the piperidine-hydroxymethyl group with sulfonyl substituents (e.g., 4-methoxyphenylsulfonyl) .

- Synthesis Yields : Higher yields (65–90%) compared to typical piperidine-based reactions due to sulfonate reactivity .

- Solubility: Sulfonyl groups enhance hydrophilicity (e.g., 2-(4-methoxyphenylsulfonyl)-1-(thiophen-2-yl)ethanone: logP ~1.8) vs. the target compound’s logP ~2.5 .

Piperazine and Pyrrolidine Analogs

MK47: 2-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone

(R)-(3-Hydroxypyrrolidin-1-yl)(3-methylthiophen-2-yl)methanone

- Structural Differences : Pyrrolidine (5-membered) vs. piperidine (6-membered), with a methylthiophene group .

- Conformational Impact : Pyrrolidine’s increased ring strain may reduce flexibility compared to the target compound .

Key Research Findings

- Synthetic Flexibility : Piperidine- and thiophene-containing compounds are synthesized via chloroacetyl chloride intermediates, but yields vary with substituent reactivity (e.g., sulfonyl groups vs. hydroxymethyl) .

- Hydrogen Bonding: The hydroxymethyl group in the target compound may enhance binding in biological systems compared to non-polar analogs (e.g., MK47) .

Biological Activity

2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone, with the CAS number 1247503-83-8, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 239.33 g/mol. The compound features a piperidine ring and a thiophene moiety, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show promising antimicrobial properties. For instance, derivatives of thiophenes have been noted for their effectiveness against various bacterial strains .

- Cytotoxic Effects : Compounds containing piperidine rings have demonstrated cytotoxicity in cancer cell lines. The presence of the hydroxymethyl group may enhance this activity by improving solubility and bioavailability .

- Neuropharmacological Effects : Some studies on related piperidine derivatives indicate potential neuroprotective effects, possibly through modulation of neurotransmitter systems .

The mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced cell proliferation in cancer models.

- Receptor Modulation : The structural components suggest potential interactions with neurotransmitter receptors, contributing to its neuropharmacological effects.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationships (SAR)

| Structural Feature | Impact on Activity |

|---|---|

| Hydroxymethyl group | Enhances solubility and bioavailability |

| Piperidine ring | Associated with neuropharmacological effects |

| Thiophene moiety | Contributes to antimicrobial properties |

Case Studies

A notable study investigated the cytotoxic effects of piperidine derivatives on various cancer cell lines. The study found that compounds similar to this compound exhibited significant inhibition of cell growth, with IC50 values indicating potent activity against specific cancer types .

Another research effort focused on the antimicrobial properties of thiophene-containing compounds. Results indicated that these compounds showed substantial activity against both Gram-positive and Gram-negative bacteria, establishing a basis for further exploration into the therapeutic potential of related structures .

Q & A

Basic Questions

Q. What synthetic methodologies are reported for 2-(3-(Hydroxymethyl)piperidin-1-yl)-1-(thiophen-2-yl)ethanone, and how is structural purity validated?

- Synthesis : Multicomponent reactions (e.g., method B in ) are commonly used, involving condensation of thiophene-2-carboxamide derivatives with hydroxymethylpiperidine intermediates under controlled conditions. Yields typically range from 60% to 79% for analogous compounds .

- Characterization :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and functional groups (e.g., thiophenyl protons at δ 7.2–7.8 ppm, piperidine methylene at δ 3.1–3.5 ppm) .

- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for [M+H]) .

- X-ray Crystallography : Resolves absolute configuration (e.g., monoclinic P2/c space group, unit cell parameters: a = 6.0686 Å, b = 18.6887 Å) for related thiophene-containing analogs .

Q. How are spectroscopic and chromatographic techniques applied to assess compound stability under varying pH and temperature conditions?

- HPLC-PDA : Monitors degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 28 days).

- UV-Vis Spectroscopy : Tracks absorbance changes at λmax (~280 nm for thiophene derivatives) to quantify decomposition kinetics .

- Mass Spectrometry : Identifies hydrolytic or oxidative byproducts (e.g., hydroxylated piperidine fragments) .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound to FAD-dependent oxidoreductases?

- Molecular Docking : AutoDock 3.0 with Lamarckian genetic algorithm (LGA) optimizes ligand conformations. Parameters include:

- Grid box size: 60 × 60 × 60 Å centered on the active site.

- Population size: 150, mutation rate 0.02, crossover rate 0.8 .

Q. How are crystallographic data reconciled with computational conformational predictions when structural discrepancies arise?

- Refinement Protocols : SHELXL refines X-ray data (high-resolution < 1.2 Å) with anisotropic B-factors to resolve piperidine-thiophene torsional angles .

- MD Simulations : AMBER or GROMACS runs (10 ns, NPT ensemble) assess flexibility of hydroxymethyl groups in aqueous vs. protein-bound states .

- Contradiction Analysis : Compare electron density maps (e.g., omit maps in Coot) with DFT-optimized geometries (B3LYP/6-31G*) to identify steric clashes or hydrogen-bonding mismatches .

Q. What structure-activity relationship (SAR) insights guide the design of analogs with enhanced target selectivity?

- Key Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.